

Application Notes and Protocols for In Vitro Assay Development Using GSK046

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Compound of Interest

Compound Name: GSK046

Cat. No.: B10822127

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These application notes provide detailed protocols for key in vitro assays to characterize the activity of **GSK046**, a selective inhibitor of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins.

Introduction

GSK046 is a potent and selective, orally active inhibitor of the BD2 bromodomain of BET proteins, including BRD2, BRD3, BRD4, and BRDT.[1][2][3] Unlike pan-BET inhibitors that target both the first (BD1) and second bromodomains, **GSK046**'s selectivity for BD2 may offer a more targeted approach to modulating gene expression, particularly in the context of inflammation and autoimmune diseases.[4][5] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci.[4] By competitively binding to the acetyl-lysine binding pocket of BD2, **GSK046** disrupts these interactions, leading to the modulation of downstream gene transcription.[4] These application notes describe standard in vitro assays to quantify the potency, selectivity, and cellular activity of **GSK046**.

Data Presentation

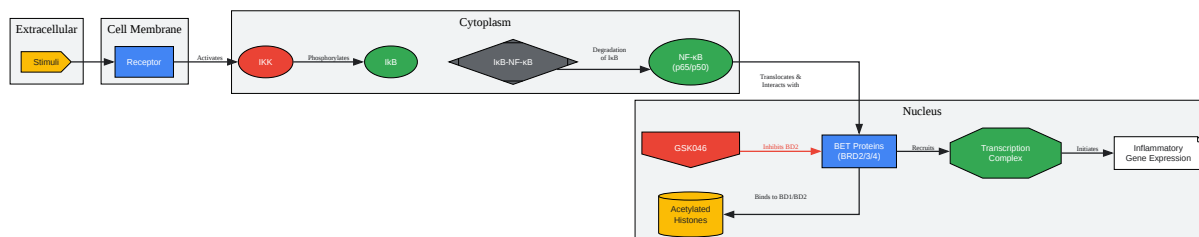
Table 1: In Vitro Potency and Selectivity of GSK046

Target	Assay Type	IC50 (nM)	Kd (nM)	Reference
BRD2 (BD2)	TR-FRET	264	35	[1] [3]
BRD3 (BD2)	TR-FRET	98	32	[1] [3]
BRD4 (BD2)	TR-FRET	49	9	[1] [3]
BRDT (BD2)	TR-FRET	214	15	[1] [3]
BRD2 (BD1)	TR-FRET	>10,000	1621	[3]
BRD3 (BD1)	TR-FRET	>10,000	2082	[3]
BRD4 (BD1)	TR-FRET	>10,000	769	[3]
BRDT (BD1)	TR-FRET	>10,000	2454	[3]

Table 2: Cellular Activity of GSK046

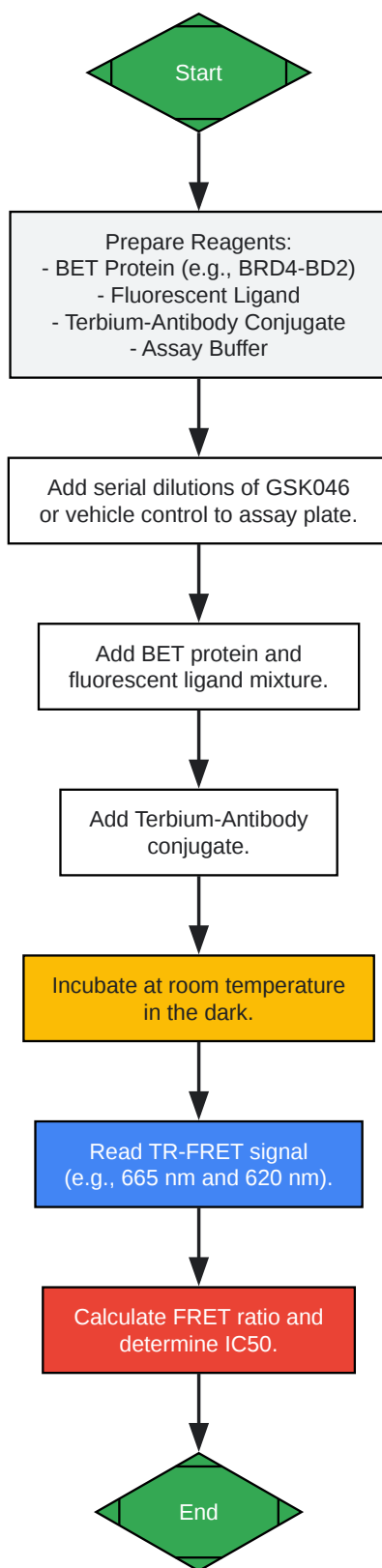
Assay	Cell Type	Endpoint	Value	Reference
MCP-1 Production	Human PBMCs	pIC50	7.5	[1] [4]
Cell Viability	CCRF-CEM	EC50 (72h)	> 5 μ M	[3]
Cell Viability	K562	EC50 (72h)	> 5 μ M	[3]
Cell Viability	MOLM-14	EC50 (72h)	14 μ M	[3]
Cell Viability	NB-4	EC50 (72h)	> 5 μ M	[3]

Signaling Pathways and Experimental Workflows



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Caption: BET signaling pathway in inflammation.



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Caption: TR-FRET experimental workflow.

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This assay quantitatively measures the binding of **GSK046** to BET bromodomains.

Materials:

- Recombinant BET bromodomain proteins (e.g., BRD4-BD2, BRD4-BD1) with a tag (e.g., GST or His)
- Fluorescently labeled ligand (e.g., biotinylated I-BET)
- Terbium (Tb)-conjugated anti-tag antibody (Donor)
- Dye-labeled streptavidin (Acceptor)
- **GSK046**
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume microplates

Protocol:

- Prepare a serial dilution of **GSK046** in DMSO, and then dilute in Assay Buffer. The final DMSO concentration in the assay should be $\leq 1\%$.
- Add 2 μL of diluted **GSK046** or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.
- Prepare a master mix of the BET bromodomain protein and the fluorescently labeled ligand in Assay Buffer.
- Add 4 μL of the protein/ligand mix to each well.

- Prepare a solution of the Terbium-conjugated antibody and the dye-labeled streptavidin in Assay Buffer.
- Add 4 μ L of the antibody/streptavidin mix to each well.
- Incubate the plate at room temperature for 2 hours, protected from light.[\[6\]](#)[\[7\]](#)
- Measure the fluorescence at the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) emission wavelengths using a TR-FRET-compatible plate reader.[\[6\]](#)[\[7\]](#)
- Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
- Plot the TR-FRET ratio against the logarithm of the **GSK046** concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

BROMOscan® Bromodomain Profiling

This is a competition binding assay to determine the selectivity of **GSK046** against a panel of bromodomains.

Principle: The BROMOscan® technology utilizes a competitive binding assay where test compounds are incubated with DNA-tagged bromodomains and an immobilized ligand. The amount of bromodomain captured by the immobilized ligand is quantified by qPCR. A reduction in the amount of captured bromodomain indicates that the test compound is binding to the bromodomain.[\[8\]](#)[\[9\]](#)

Protocol (as performed by a service provider like Eurofins Discovery):

- **GSK046** is prepared at a specified concentration (e.g., 10 μ M for single-point screening or in a dose-response for Kd determination).
- The compound is incubated with the desired bromodomain from a panel of available targets.
- The mixture is added to a well containing an immobilized ligand that binds to the active site of the bromodomain.
- After an incubation period to reach equilibrium, unbound components are washed away.

- The amount of bromodomain bound to the immobilized ligand is quantified using qPCR of the DNA tag.
- The results are reported as percent of control or as a dissociation constant (Kd) derived from a dose-response curve.

LPS-Stimulated Peripheral Blood Mononuclear Cell (PBMC) Assay for MCP-1 Inhibition

This cellular assay assesses the functional effect of **GSK046** on inflammatory cytokine production.

Materials:

- Human peripheral blood mononuclear cells (PBMCs)
- Ficoll-Paque PLUS
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from E. coli
- **GSK046**
- Human MCP-1/CCL2 ELISA kit

Protocol:

- PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.[\[10\]](#)
- Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
- Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
- Cell Plating: Plate the PBMCs in a 96-well culture plate at a density of 2×10^5 cells/well.

- **Compound Treatment:** Prepare serial dilutions of **GSK046** in complete RPMI-1640 medium. Add the diluted compound to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
- **LPS Stimulation:** Add LPS to the wells to a final concentration of 100 ng/mL to stimulate MCP-1 production.[\[11\]](#) Include unstimulated and vehicle-treated stimulated controls.
- Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
- **MCP-1 Quantification:** Centrifuge the plate to pellet the cells and collect the supernatant.
- Measure the concentration of MCP-1 in the supernatant using a human MCP-1 ELISA kit according to the manufacturer's instructions.[\[11\]](#)
- **Data Analysis:** Calculate the percent inhibition of MCP-1 production for each **GSK046** concentration relative to the vehicle-treated control. Plot the percent inhibition against the logarithm of the **GSK046** concentration and determine the IC₅₀ or pIC₅₀ value.

Hepatocyte Metabolic Stability Assay

This assay evaluates the in vitro metabolic stability of **GSK046**.

Materials:

- Cryopreserved human, rat, or dog hepatocytes
- Hepatocyte culture medium (e.g., Williams' E Medium)
- **GSK046**
- Acetonitrile with an internal standard
- 96-well plates
- LC-MS/MS system

Protocol:

- Thaw the cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
- Resuspend the hepatocytes in culture medium to a final density of 0.5×10^6 viable cells/mL.^[1]
- Add the hepatocyte suspension to a 96-well plate.
- Prepare a working solution of **GSK046** in culture medium (e.g., final concentration of 1 μ M).^[12]
- Initiate the assay by adding the **GSK046** working solution to the hepatocyte suspension.
- Incubate the plate at 37°C with gentle shaking.
- At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect an aliquot of the cell suspension.^{[1][2]}
- Immediately stop the metabolic reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
- Centrifuge the samples to precipitate proteins.
- Analyze the supernatant for the remaining concentration of **GSK046** using a validated LC-MS/MS method.
- Data Analysis: Plot the natural logarithm of the percentage of **GSK046** remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life ($t_{1/2} = 0.693/k$) and intrinsic clearance (CL_{int}).^[13]

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